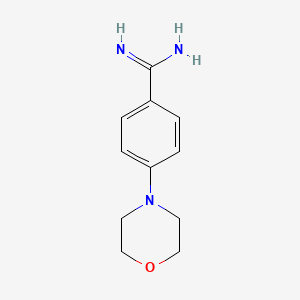

4-Morpholinobenzimidamide

説明

4-Morpholinobenzimidamide (CAS: 1019575-98-4) is a benzimidamide derivative featuring a morpholine substituent. Its molecular formula is C₁₁H₁₄N₄O, with a molecular weight of 218.26 g/mol. The compound combines a benzimidamide core (NH-C(=NH)-C₆H₄) with a morpholine ring, a structural motif known to enhance solubility and bioavailability in medicinal chemistry.

特性

IUPAC Name |

4-morpholin-4-ylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZZCBRXVNVDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651414 | |

| Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019575-98-4 | |

| Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinobenzimidamide typically involves the reaction of 4-nitrobenzaldehyde with morpholine, followed by reduction and subsequent conversion to the benzimidamide derivative. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods: Industrial production of 4-Morpholinobenzimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.

化学反応の分析

Types of Reactions: 4-Morpholinobenzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

科学的研究の応用

4-Morpholinobenzimidamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 4-Morpholinobenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 4-Morpholinobenzimidamide with key analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Biological Activity/Use |

|---|---|---|---|---|---|---|

| 4-Morpholinobenzimidamide | 1019575-98-4 | C₁₁H₁₄N₄O | 218.26 | Polar solvents (inferred) | Benzimidamide, morpholine | Enzyme inhibition (potential) |

| 4-(4-Morpholinyl)benzoic Acid | 7470-38-4 | C₁₁H₁₃NO₃ | 207.23 | DMF-containing | Carboxylic acid, morpholine | Organic synthesis intermediate |

| 4-Aminobenzamidine dihydrochloride | 137-07-5 | C₇H₉N₃·2HCl | 208.09 | Water-soluble | Amidino group | Serine protease inhibition |

| 4-{[4-(4-Morpholinyl)phenyl]sulfamoyl}-N-(2-pyridinylmethyl)benzamide | 875051-65-3 | C₂₃H₂₄N₄O₄S | 452.53 | DMSO/10 mM solution | Sulfamoyl, pyridinylmethyl | Preclinical research (kinase targets) |

Key Differences and Implications

Functional Groups: The benzimidamide group in 4-Morpholinobenzimidamide distinguishes it from the carboxylic acid in 4-(4-Morpholinyl)benzoic Acid () and the sulfamoyl moiety in the GLPBIO compound (). Benzimidamides are known for strong hydrogen-bonding interactions, making them potent enzyme inhibitors compared to carboxylates . The morpholine ring enhances solubility and membrane permeability compared to simpler amines like 4-aminobenzamidine dihydrochloride .

Biological Activity: 4-Aminobenzamidine dihydrochloride () is a well-documented serine protease inhibitor, while 4-Morpholinobenzimidamide’s activity remains inferred from structural analogs. The morpholine group may improve target specificity for kinases or GPCRs . The sulfamoyl-containing GLPBIO compound (MW: 452.53) has higher molecular complexity, likely targeting intracellular enzymes with extended binding pockets .

Synthetic Utility: 4-(4-Morpholinyl)benzoic Acid () serves as a precursor in coupling reactions, whereas 4-Morpholinobenzimidamide’s amidine group enables direct interactions with catalytic residues in enzymes .

生物活性

4-Morpholinobenzimidamide is a chemical compound with the molecular formula . It features a morpholine ring attached to a benzimidamide structure, which contributes to its unique biological properties. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer activities.

The biological activity of 4-Morpholinobenzimidamide is attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1), which are critical in cancer progression and inflammation.

- Antiproliferative Effects : Research indicates that it exhibits significant antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM, particularly against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells.

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, especially Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM.

Data Table: Biological Activity Summary

| Biological Activity | Target/Organism | IC50/MIC Values | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 (breast cancer) | 1.2 - 5.3 μM | |

| Antiproliferative | HCT116 (colorectal cancer) | 3.7 μM | |

| Antibacterial | E. faecalis | MIC = 8 μM | |

| Antibacterial | S. aureus | MIC = 16 μM |

Anticancer Activity

A study evaluated the antiproliferative effects of 4-Morpholinobenzimidamide on several cancer cell lines. The results indicated that the compound significantly inhibited cell growth, particularly in MCF-7 cells, which suggests its potential for targeted cancer therapy. The IC50 values ranged from 1.2 to 5.3 μM across different cell lines, indicating a promising therapeutic index for further development.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, 4-Morpholinobenzimidamide was tested against various bacterial strains. The compound displayed strong antibacterial activity against E. faecalis and moderate activity against E. coli. These findings support its potential application as an antibacterial agent in clinical settings.

Therapeutic Potential

The therapeutic potential of 4-Morpholinobenzimidamide extends beyond its current applications:

- Cancer Therapy : Given its selective antiproliferative effects on cancer cells, it may be developed as a targeted therapeutic agent.

- Antimicrobial Treatments : Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。